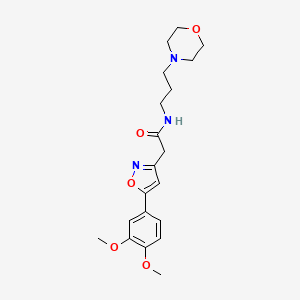![molecular formula C25H18BrN3O3S B2654935 2-Amino-6-benzyl-4-(2-bromophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide CAS No. 893289-17-3](/img/structure/B2654935.png)
2-Amino-6-benzyl-4-(2-bromophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is likely to be a complex organic molecule with multiple functional groups. It contains an amino group (NH2), a benzyl group (C6H5CH2), a bromophenyl group (C6H4Br), a pyrano ring (a six-membered ring with one oxygen atom), a benzothiazine group (a bicyclic system with a benzene ring fused to a thiazine ring), and a carbonitrile group (CN). The “5,5-dioxide” likely refers to the presence of two oxygen atoms in the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzyl, bromophenyl, and carbonitrile groups are likely to contribute to the overall polarity of the molecule. The presence of nitrogen and sulfur atoms in the rings could also introduce interesting electronic properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors like its polarity, size, and the presence of various functional groups would influence properties like its solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique
Chemical Structure and Potential Research Applications
The compound combines several chemical motifs - benzyl groups, bromophenyl, a pyrano[3,2-c] benzothiazine core, and a carbonitrile moiety - each of which has distinct chemical properties and implications for scientific research:
Benzothiazine Derivatives : Benzothiazines are a significant class of compounds in medicinal chemistry due to their diverse pharmacological activities. They have been studied for potential anti-inflammatory, antimicrobial, and anticancer properties. Research on benzothiazines could explore new therapeutic agents with novel mechanisms of action (Seitz & Jaworski, 1964).
Bromophenyl Groups : Compounds containing bromophenyl groups are of interest in the development of organic electronic materials due to their ability to modify electronic properties of molecules. They are also pivotal in creating biologically active molecules, serving as precursors for further functionalization in synthetic chemistry.
Carbonitrile (Cyano) Functionalities : Carbonitrile groups are explored for their reactivity and ability to participate in various organic reactions, leading to the synthesis of a wide range of heterocyclic compounds. These functionalities are essential in pharmaceuticals and agrochemicals development due to their nitrile to amine conversion capability, which is a critical step in synthesizing many drugs and pesticides.
Pyran Derivatives : The pyrano[3,2-c] ring system is found in many natural products and synthetic compounds with significant biological activities. Research into pyran derivatives often focuses on their potential as anticancer, antiviral, and anti-inflammatory agents. The incorporation of such a system in the compound might suggest its utility in exploring new biological activities or material properties.
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-amino-6-benzyl-4-(2-bromophenyl)-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18BrN3O3S/c26-20-12-6-4-10-17(20)22-19(14-27)25(28)32-23-18-11-5-7-13-21(18)29(33(30,31)24(22)23)15-16-8-2-1-3-9-16/h1-13,22H,15,28H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPRKTTGRIWZXAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C4=C(S2(=O)=O)C(C(=C(O4)N)C#N)C5=CC=CC=C5Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(3,4-dimethoxyphenyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2654852.png)



![4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)pentanoic acid](/img/structure/B2654856.png)
![1-[(4-fluorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2654857.png)
![ethyl 4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl)piperazine-1-carboxylate](/img/no-structure.png)
![Methyl 3-fluoroimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B2654860.png)

![2-[(2-Isopropyl-5-methylphenoxy)methyl]benzoic acid](/img/structure/B2654864.png)


![4-methyl-N-(2-(6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2654871.png)